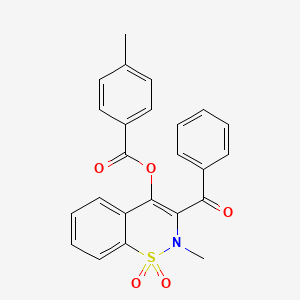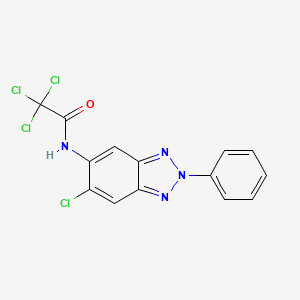![molecular formula C23H19ClN2O7 B3534300 4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B3534300.png)
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate
概要
説明
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-nitrophenoxy group and a methoxybenzoyl-amino acetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
Phenoxy Substitution: The chlorinated nitrobenzene is reacted with a phenol derivative to form the phenoxy compound.
Benzylation: The phenoxy compound is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of the benzylated compound with 4-methoxybenzoyl chloride and glycine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
科学的研究の応用
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)benzyl acetate
- 4-(2-Chloro-4-nitrophenoxy)benzyl 2-aminoacetate
- 4-(2-Chloro-4-nitrophenoxy)benzyl 2-(4-methoxybenzoyl)acetate
Uniqueness
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate is unique due to the presence of both the chloro-nitrophenoxy and methoxybenzoyl-amino acetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]methyl 2-[(4-methoxybenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O7/c1-31-18-9-4-16(5-10-18)23(28)25-13-22(27)32-14-15-2-7-19(8-3-15)33-21-11-6-17(26(29)30)12-20(21)24/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUMCTYHTICXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-{4-[(3-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3534231.png)
![3-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3534254.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534261.png)

![N-[(2-methyl-3-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B3534270.png)

![N-{[(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B3534277.png)
![N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3534284.png)
methanethione](/img/structure/B3534285.png)
![N-(4-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3534287.png)
![4-Chloro-3-[[[[4-(1-methylethyl)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B3534295.png)
![ethyl 2-chloro-5-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3534316.png)
![2-(2-bromo-4-methylphenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3534323.png)
